

A Technical Guide to rac-Histidine-13C6,15N3: Suppliers, Applications, and Methodologies

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Compound of Interest

Compound Name: rac Histidine-13C6,15N3

Cat. No.: B15142826 Get Quote

For researchers, scientists, and professionals in drug development, the use of stable isotopelabeled compounds is indispensable for a variety of applications, from metabolic studies to quantitative proteomics. This guide provides an in-depth overview of rac-Histidine-13C6,15N3, a racemic mixture of histidine fully labeled with carbon-13 and nitrogen-15 isotopes. Below, we detail its suppliers, pricing landscape, and relevant experimental methodologies, alongside visualizations of key biological pathways where this tracer can be employed.

Suppliers and Pricing

While direct online pricing for rac-Histidine-13C6,15N3 is not readily available from most suppliers, several companies list this compound in their catalogs and provide quotes upon request. For reference, the pricing for the non-racemic L-enantiomer, L-Histidine-13C6,15N3, is publicly listed by some vendors and offers an approximation of the cost for such highly specialized chemical reagents.



Supplier	Product Name	Catalog Number	Pricing Information
For rac-Histidine- 13C6,15N3:			
Santa Cruz Biotechnology	rac Histidine- 13C6,15N3	Not specified	Inquire for pricing[1]
Pharmaffiliates	rac Histidine- 13C6,15N3	PA STI 046770	Login or inquire for pricing[2]
Clearsynth	rac Histidine- 13C6,15N3	CS-T-96939	Inquire for pricing[3]
For L-Histidine- 13C6,15N3 (for reference):			
Sigma-Aldrich	L-Histidine- 13C6,15N3	608009	~\$2,080 / 250 mg[4]
Cambridge Isotope Laboratories, Inc.	L-Histidine·HCl·H ₂ O (¹³ C ₆ , 97-99%; ¹⁵ N ₃ , 97-99%)	CNLM-758-0.25	~\$2,052 / 0.25 g[5]
MedChemExpress	L-Histidine- 13C6,15N3	HY-N0832S1	Inquire for pricing[6]

Experimental Protocols

The primary applications for isotopically labeled amino acids like rac-Histidine-13C6,15N3 are in metabolic labeling studies, quantitative proteomics, and nuclear magnetic resonance (NMR) spectroscopy. While specific protocols for the racemic mixture are not commonly published, the methodologies are general to the use of stable isotope-labeled amino acids.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins.



Methodology:

- Cell Culture: Two populations of cells are cultured in parallel. One is grown in a "light" medium containing natural histidine, while the other is grown in a "heavy" medium where natural histidine is replaced with rac-Histidine-13C6,15N3.
- Incorporation: The cells are cultured for a sufficient number of doublings to ensure nearcomplete incorporation of the labeled amino acid into the proteome.
- Sample Preparation: The cell populations are then subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the "light" and "heavy" cell lysates are combined in a 1:1 ratio.
- Protein Digestion: The combined protein mixture is digested, typically with trypsin, to generate peptides.
- Mass Spectrometry Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry. Peptides containing the "heavy" histidine will have a predictable mass shift compared to their "light" counterparts.
- Quantification: The relative abundance of proteins between the two experimental conditions is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Amino Acid Analysis

This technique is used to determine the isotopic enrichment of amino acids in a sample.

Methodology:

- Protein Hydrolysis: The protein sample is hydrolyzed to release individual amino acids. This is typically achieved by acid hydrolysis using 6 M HCl.
- Derivatization: The amino acids are chemically modified (derivatized) to make them volatile for gas chromatography. A common method is the formation of N-acetyl methyl esters.
- Gas Chromatography (GC): The derivatized amino acids are separated on a GC column.



- Combustion and Reduction: The separated compounds are combusted to gases (e.g., CO2 and N2).
- Isotope Ratio Mass Spectrometry (IRMS): The isotopic ratios (e.g., 13C/12C and 15N/14N) of the resulting gases are measured by the mass spectrometer.

Signaling and Metabolic Pathways

rac-Histidine-13C6,15N3 can be used to trace the metabolic fate of histidine and its involvement in various cellular processes.

Histidine Metabolism

Histidine is an essential amino acid with several important metabolic fates, including its role as a precursor for histamine and its catabolism to glutamate.[1][2]



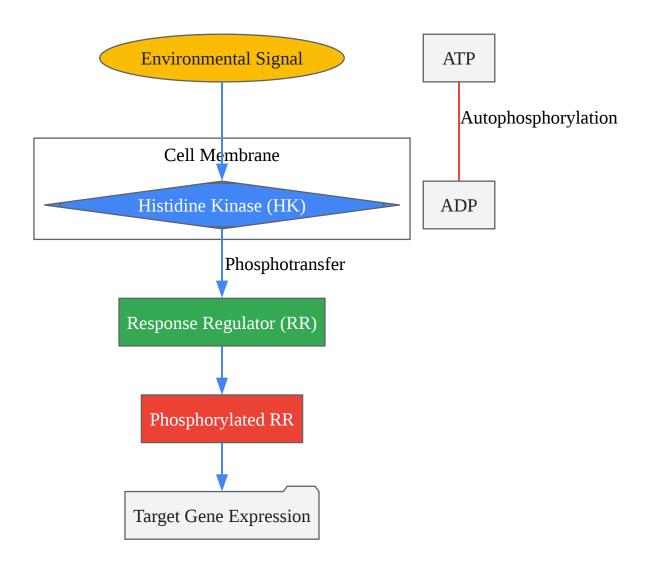
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Caption: Overview of major histidine metabolic pathways.

Two-Component Signaling Systems

In many organisms, particularly bacteria, histidine kinases are key components of two-component signal transduction systems that regulate cellular responses to environmental stimuli.[7][8][9] These systems involve the autophosphorylation of a histidine residue on the kinase, followed by the transfer of the phosphoryl group to an aspartate residue on a response regulator protein.





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Caption: A generic two-component signaling pathway involving a histidine kinase.

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